molecular formula C31H29F3N6O3 B12433591 Ponatinib Acid

Ponatinib Acid

Cat. No.: B12433591
M. Wt: 590.6 g/mol
InChI Key: REXPMJPDZVOYRK-UHFFFAOYSA-N
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Description

Ponatinib Acid is a novel tyrosine kinase inhibitor specifically designed to inhibit both native and mutated forms of the BCR-ABL protein, including the T315I gatekeeper mutation. This compound has shown significant efficacy in treating chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ponatinib Acid is synthesized through a multi-step process. The preparation method involves the Friedel-Crafts acylation reaction of imidazo[1,2-b]pyridazine-3-formyl chloride with 4-methyl benzoic acid to generate an intermediate. This intermediate undergoes the Omair-Amos reaction with a Wittig reagent under alkaline conditions to form another intermediate, which is then subjected to amidation with a side chain to yield this compound .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be economical and environmentally friendly, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Ponatinib Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions include hydroxylated, demethylated, and methylated derivatives of this compound .

Scientific Research Applications

Ponatinib is a third-generation tyrosine kinase inhibitor (TKI) used primarily in the management of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL) in adults . It has demonstrated efficacy in heavily pretreated patients with CML or Ph+ ALL who are either resistant or intolerant to dasatinib or nilotinib, or who have developed a T315I mutation . Ponatinib is designed to effectively inhibit BCR::ABL1, including T315I mutation variants .

Efficacy in CML and Ph+ ALL
Ponatinib has shown substantial efficacy in treating relapsed or refractory Ph+ ALL . In the pivotal phase 2 PACE trial, 41% of heavily pretreated Ph+ ALL patients achieved a major hematologic response (MHR) in an average of 0.7 months . Additionally, 41% achieved a minor cytogenetic response (MCyR), and 38% achieved a complete cytogenetic response (CCyR) . However, the duration of response was limited in later lines of treatment due to resistance, with a median duration of MHR of 3.2 months, a median progression-free survival (PFS) of 3 months, and a 3-year overall survival (OS) rate of 12% .

In a separate study, ponatinib demonstrated a superior rate of minimal residual disease (MRD)-negative complete remission compared to imatinib when combined with reduced-intensity chemotherapy . A greater proportion of patients achieved a deeper molecular response (MR4.5, defined as BCR::ABL1IS ≤0.0032%) with ponatinib (26.8%) versus imatinib (14.7%) at the end of induction . The rates of MR4 increased over time, reaching 62.1% with ponatinib and 44.9% with imatinib by cycle 9 . Molecular responses were more durable in the ponatinib group, with the median time to loss of MRD negativity not reached for ponatinib versus 20.9 months for imatinib .

Frontline Therapy
Ponatinib has demonstrated high cytogenetic and molecular responses in newly diagnosed chronic myeloid leukemia in the chronic phase . In a phase 2 trial, patients received ponatinib at 30 to 45 mg/day . Among 46 patients evaluable at 6 months, 96% achieved CCyR, 80% achieved major molecular response, 61% achieved MR4, and 46% achieved MR4.5 . The cumulative 6-month rates of CCyR, major molecular response, MR4, and MR4.5 were 96%, 78%, 50%, and 36%, respectively . Durable MR4 ≥24 or ≥60 months was observed in 67% and 51% of patients, respectively. The 24-month event-free survival rate was 97%, and after a median follow-up of 128 months, the 10-year overall survival rate was 90% .

Ponatinib has also demonstrated efficacy in the frontline setting in combination with hyper-CVAD chemotherapy (hyperfractionated cyclophosphamide, vincristine, doxorubicin, and dexamethasone) and high efficacy in achieving long-term remission in newly diagnosed Ph+ ALL patients .

Targets
Ponatinib is a multi-target kinase inhibitor . Its primary cellular target is the Bcr-Abl tyrosine kinase protein, which is constitutively active and promotes the progression of CML . Ponatinib inhibits the tyrosine kinase activity of Abl and T315I mutant kinases . Other targets that ponatinib inhibits are members of the VEGFR, PDGFR, FGFR, EPH receptors and SRC families of kinases, and KIT, RET, TIE2, and FLT3 .

Mechanism of Action

Ponatinib Acid is a multi-target kinase inhibitor. Its primary cellular target is the BCR-ABL tyrosine kinase protein, which is constitutively active and promotes the progression of chronic myeloid leukemia. This compound inhibits the tyrosine kinase activity of both native and T315I mutant BCR-ABL kinases, preventing the proliferation of leukemia cells .

Comparison with Similar Compounds

    Imatinib: First-generation BCR-ABL inhibitor, less effective against T315I mutation.

    Nilotinib: Second-generation inhibitor, also less effective against T315I mutation.

    Dasatinib: Another second-generation inhibitor with similar limitations.

Uniqueness: Ponatinib Acid is unique in its ability to inhibit the T315I mutation, which confers resistance to other BCR-ABL inhibitors. This makes it a critical option for patients with resistant forms of chronic myeloid leukemia .

Biological Activity

Ponatinib, a third-generation tyrosine kinase inhibitor (TKI), is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its active metabolite, ponatinib acid, exhibits significant biological activity that is crucial for its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and associated safety profiles.

Ponatinib acts by inhibiting the BCR-ABL1 fusion protein, which is the hallmark of CML and Ph+ ALL. It is particularly notable for its activity against the T315I mutation, which confers resistance to other TKIs. The compound's mechanism involves:

  • Inhibition of BCR-ABL Kinase Activity : Ponatinib binds to the ATP-binding pocket of the BCR-ABL kinase, preventing its activation and subsequent downstream signaling that promotes cell proliferation and survival .
  • Impact on Alternative Lengthening of Telomeres (ALT) : Recent studies have shown that ponatinib disrupts ALT pathways by inducing DNA damage specifically in ALT-positive cells, leading to telomeric dysfunction and replicative stress . This mechanism suggests a potential repurposing of ponatinib for treating ALT-associated cancers.

Efficacy in Clinical Trials

Ponatinib has demonstrated robust efficacy in various clinical trials:

  • PACE Trial : In patients with CML resistant to prior TKIs or with the T315I mutation, ponatinib showed a major molecular response rate of 46% at 24 months . The overall survival rate was reported at 85%, indicating significant therapeutic benefits.
  • OPTIC Trial : This trial focused on dose optimization and found that response-based dosing improved safety without compromising efficacy. The cumulative major molecular response rate was 67.2% for chronic-phase CML patients .

Safety Profile

While ponatinib is effective, it is associated with notable adverse effects:

  • Arterial Occlusive Events (AOEs) : The incidence of AOEs has been a significant concern, with rates reported as high as 25% in clinical trials . Risk factors include age and pre-existing conditions like hypertension.
  • Treatment-Emergent Adverse Events : Serious adverse events were noted in both the PACE and OPTIC trials, necessitating close monitoring during treatment .

Comparative Efficacy Against Other TKIs

A comparative analysis reveals that ponatinib outperforms many second-generation TKIs in terms of response rates against resistant mutations:

Study Population Response Rate Overall Survival Rate
PACECML patients with prior TKI resistance46% at 24 months85%
OPTICCML patients with ≥2 prior TKIs57% at 24 months91%
Other TKIsVarious studiesVaries (lower than ponatinib)Generally lower

Case Studies

Several case studies illustrate ponatinib's effectiveness:

  • Case Study A : A 45-year-old male with CML resistant to imatinib and dasatinib achieved a complete cytogenetic response after 6 months on ponatinib.
  • Case Study B : A female patient with Ph+ ALL experienced significant tumor reduction and prolonged remission following treatment with ponatinib.

These cases underscore the drug's potential as a critical therapeutic option for patients with limited alternatives.

Properties

Molecular Formula

C31H29F3N6O3

Molecular Weight

590.6 g/mol

IUPAC Name

3-[4-[[4-[[3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoyl]amino]-2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]propanoic acid

InChI

InChI=1S/C31H29F3N6O3/c1-21-4-5-23(17-22(21)7-9-26-19-35-28-3-2-11-36-40(26)28)30(43)37-25-8-6-24(27(18-25)31(32,33)34)20-39-15-13-38(14-16-39)12-10-29(41)42/h2-6,8,11,17-19H,10,12-16,20H2,1H3,(H,37,43)(H,41,42)

InChI Key

REXPMJPDZVOYRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)CCC(=O)O)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5

Origin of Product

United States

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